3-Cyanooxane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

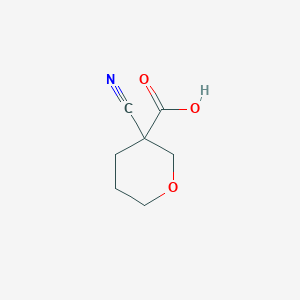

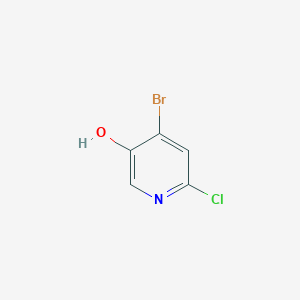

3-Cyanooxane-3-carboxylic acid is a chemical compound with the molecular formula C7H9NO3 . It is a biosynthetic intermediate used in various fields of research and industry.

Molecular Structure Analysis

The molecule contains a total of 20 bonds. There are 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 nitrile (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .Chemical Reactions Analysis

Carboxylic acids, such as 3-Cyanooxane-3-carboxylic acid, can undergo various reactions. These include reactions involving the O−H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Physical And Chemical Properties Analysis

Carboxylic acids, including 3-Cyanooxane-3-carboxylic acid, are weak acids with their acidity constants, Ka, being approximately 10−5 . They are more stable than would be expected by summing up their bond energies .Scientific Research Applications

Biomedical Applications

- Antimalarial Activity : New antimalarial trioxanes synthesized from inexpensive cyclohexanone demonstrated high efficacy in curing malaria-infected mice. These synthetic antimalarials, being significantly more soluble in water, show promise for in vivo applications (Posner et al., 2002).

Chemical Synthesis and Industrial Applications

- Advanced Synthesis Techniques : An attractive route for the manufacture of tachykinin receptor antagonists involves the synthesis of 3-Cyano-1-naphthalenecarboxylic acid. This new method avoids the use of hazardous mercury salts and improves yield and operational ease, highlighting advancements in the large-scale synthesis of complex organic molecules (Ashworth et al., 2003).

Material Science

Functionalized Silica Nanostructures : The acid hydrolysis of 3-cyanopropyltriethoxysilane unexpectedly converted cyanopropyl groups to chloropropyl during the preparation of polyhedral oligomeric silsesquioxane, illustrating novel pathways in materials chemistry and the potential for creating functionalized silica nanostructures with diverse applications (Dumitriu et al., 2016).

Nanostructured Materials : Carboxylate–alumoxane nanostructures, prepared from reactions between boehmite and carboxylic acids, demonstrate a range of physical and chemical properties controlled by the choice of organic molecule. These materials, with applications from powders to hard solids, offer significant potential in various fields (Derakhshan & Rajabi, 2012).

Photodynamic Therapy and Photocatalysis

- Photophysical and Photochemical Properties : Amphiphilic carboxyl polymeric phthalocyanines with various central atoms demonstrated significant photophysical and photochemical properties, including strong fluorescence and high singlet oxygen quantum yield. These properties suggest potential applications in photodynamic therapy and photocatalysis (Zhao et al., 2009).

properties

IUPAC Name |

3-cyanooxane-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-4-7(6(9)10)2-1-3-11-5-7/h1-3,5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUHIXJGHGHVIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)(C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyanooxane-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

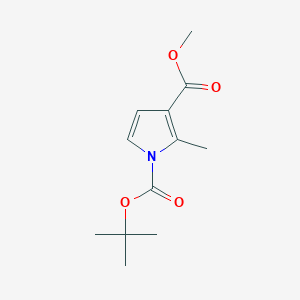

![ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B1381391.png)

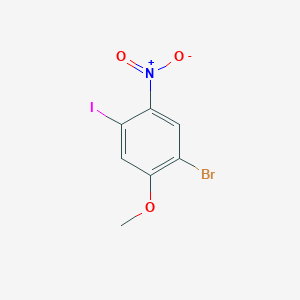

![2-Bromo-5-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381396.png)

![3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1381398.png)

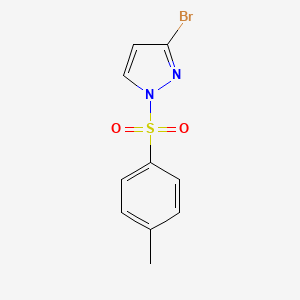

![3-(Bromodifluoromethyl)-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1381400.png)